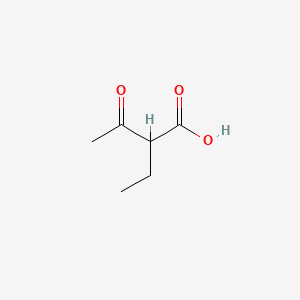

2-Ethylacetoacetic acid

Vue d'ensemble

Description

2-ethylacetoacetic acid is a 3-oxo monocarboxylic acid that is butyric acid substituted at positions 2 and 3 by ethyl and oxo groups respectively.

Analyse Des Réactions Chimiques

Alkylation and Enolate Formation

2-Ethylacetoacetic acid arises from the hydrolysis of its ester precursor, ethyl 2-ethylacetoacetate, which is synthesized via the acetoacetic ester synthesis . The process involves:

-

Deprotonation : A strong base (e.g., ethoxide) abstracts the α-hydrogen, forming a resonance-stabilized enolate .

-

Alkylation : The enolate undergoes nucleophilic attack on alkyl halides (e.g., ethyl bromide) via an S<sub>N</sub>2 mechanism, introducing the ethyl group at the α-position .

Table 1: Alkylation Reaction Conditions

| Parameter | Details | Source |

|---|---|---|

| Base | NaOEt/EtOH | |

| Alkyl Halide | R-X (e.g., CH<sub>3</sub>CH<sub>2</sub>Br) | |

| Temperature | 0–25°C (ambient conditions) | 9 |

Hydrolysis and Decarboxylation

Following alkylation, this compound is generated through:

-

Acidic Hydrolysis : The ester group is hydrolyzed to a β-keto acid using aqueous HCl or H<sub>2</sub>SO<sub>4</sub> .

-

Thermal Decarboxylation : Heating the β-keto acid (100–150°C) eliminates CO<sub>2</sub>, yielding a substituted ketone (e.g., 3-pentanone) .

Table 2: Decarboxylation Parameters

| Condition | Value/Description | Source |

|---|---|---|

| Temperature | 100–150°C | |

| Catalyst | H<sub>3</sub>O<sup>+</sup> (aqueous acid) | 9 |

| Product | 3-Pentanone (CH<sub>3</sub>COCH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>) |

Tautomerism

This compound exhibits keto-enol tautomerism , with the enol form stabilized by intramolecular hydrogen bonding. In solution, the equilibrium favors the keto form (>85% at 25°C), similar to ethyl acetoacetate .

Key Data :

Complexation Reactions

The β-keto acid structure enables chelation with metal ions (e.g., Al<sup>3+</sup>, Fe<sup>3+</sup>), forming stable complexes such as Al(CH<sub>3</sub>C(O)CHCO<sub>2</sub>H)<sub>3</sub> . These complexes are utilized in catalysis and material science.

Reduction Reactions

This compound can be reduced to 3-hydroxy-2-ethylbutyric acid using catalytic hydrogenation or NaBH<sub>4</sub> . This reaction is critical in synthesizing chiral intermediates for pharmaceuticals.

Propriétés

Numéro CAS |

4433-85-6 |

|---|---|

Formule moléculaire |

C6H10O3 |

Poids moléculaire |

130.14 g/mol |

Nom IUPAC |

2-ethyl-3-oxobutanoic acid |

InChI |

InChI=1S/C6H10O3/c1-3-5(4(2)7)6(8)9/h5H,3H2,1-2H3,(H,8,9) |

Clé InChI |

JWDSCUIQYJUHHM-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)C)C(=O)O |

SMILES canonique |

CCC(C(=O)C)C(=O)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.